Methyl 2-bromo-5-methylpyridine-4-carboxylate Methyl 2-bromo-5-methylpyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1227575-00-9
VCID: VC0171497
InChI: InChI=1S/C8H8BrNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3
SMILES: CC1=CN=C(C=C1C(=O)OC)Br
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.061

Methyl 2-bromo-5-methylpyridine-4-carboxylate

CAS No.: 1227575-00-9

Cat. No.: VC0171497

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.061

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-5-methylpyridine-4-carboxylate - 1227575-00-9

Specification

CAS No. 1227575-00-9
Molecular Formula C8H8BrNO2
Molecular Weight 230.061
IUPAC Name methyl 2-bromo-5-methylpyridine-4-carboxylate
Standard InChI InChI=1S/C8H8BrNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3
Standard InChI Key UBJFXKRACLUHSF-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1C(=O)OC)Br

Introduction

Chemical Identity and Physical Properties

Methyl 2-bromo-5-methylpyridine-4-carboxylate is characterized by its unique molecular structure, consisting of a pyridine ring with strategically positioned functional groups. This heterocyclic compound contains a bromine atom at the second position, a methyl group at the fifth position, and a methyl carboxylate (ester) group at the fourth position of the pyridine ring, creating a versatile chemical structure with specific reactivity patterns.

Structural Identifiers and Representations

For accurate identification and representation in chemical databases and literature, several standardized identifiers have been established for Methyl 2-bromo-5-methylpyridine-4-carboxylate. These structural codes are essential for unambiguous reference to this specific chemical entity in research publications and chemical inventories.

Identifier TypeValue
IUPAC Namemethyl 2-bromo-5-methylpyridine-4-carboxylate
Standard InChIInChI=1S/C8H8BrNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3
Standard InChIKeyUBJFXKRACLUHSF-UHFFFAOYSA-N
SMILESCC1=CN=C(C=C1C(=O)OC)Br
PubChem Compound77134437

These structural identifiers provide a standardized way to represent the molecule's connectivity and three-dimensional arrangement. The SMILES notation and InChI string offer computer-readable formats that enable searchability across chemical databases and facilitate computational chemistry analyses of this compound. These representations are particularly valuable for researchers seeking to identify potential reactivity patterns or structural similarities with other compounds of interest.

Synthesis Methods

The synthesis of Methyl 2-bromo-5-methylpyridine-4-carboxylate typically involves sophisticated organic chemistry techniques that require careful control of reaction conditions to achieve high yields and purity. Understanding these synthetic pathways is crucial for researchers planning to incorporate this building block into their synthetic schemes.

General Synthetic Approaches

The preparation of Methyl 2-bromo-5-methylpyridine-4-carboxylate generally follows a multi-step organic synthesis pathway involving several key transformations. The primary synthetic route typically employs carefully controlled halogenation and esterification processes, though specific reaction conditions may vary depending on the desired scale and available starting materials.

The synthesis frequently begins with appropriately substituted pyridine precursors that undergo selective bromination at the 2-position, followed by installation of the methyl ester functionality at the 4-position. Alternatively, the carboxylate group may be introduced first, followed by selective bromination, depending on the reactivity considerations of the specific synthetic route .

Alternative Synthetic Strategies

Applications in Organic Synthesis

Methyl 2-bromo-5-methylpyridine-4-carboxylate has significant utility in various synthetic applications, particularly in pharmaceutical and fine chemical industries. Its functionalized structure makes it a valuable building block for constructing more complex molecular architectures.

Role as a Synthetic Building Block

The compound serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds that are crucial in pharmaceutical and chemical industries. The presence of multiple functional groups—the bromine atom, methyl group, and carboxylate ester—provides strategic points for further chemical transformations, allowing for diverse structural elaboration.

The bromine substituent at the 2-position is particularly valuable, as it provides a reactive site for various coupling reactions, including Suzuki, Stille, and Negishi couplings, which can introduce a wide range of carbon-based substituents. Meanwhile, the ester group offers opportunities for additional functionalization through hydrolysis, reduction, or amidation reactions, enabling the construction of complex molecular scaffolds .

Pharmaceutical Intermediates

While the search results don't provide specific examples of pharmaceuticals synthesized using Methyl 2-bromo-5-methylpyridine-4-carboxylate, the compound's structure suggests its potential utility in medicinal chemistry. Pyridine derivatives with similar substitution patterns have been explored as core structures in various bioactive compounds, including enzyme inhibitors and receptor modulators.

The methyl ester functionality can serve as a protected form of a carboxylic acid group, which is commonly found in many pharmaceutically active compounds. This protection allows for selective reactions at other positions of the molecule before revealing the carboxylic acid in later synthetic steps. Such strategic protection-deprotection sequences are fundamental in complex pharmaceutical syntheses .

Related Compounds

Understanding structural relatives of Methyl 2-bromo-5-methylpyridine-4-carboxylate provides valuable context for its chemical behavior and potential applications. Several structurally similar compounds have been described in the literature, offering insights into common reactivity patterns and synthetic utility.

Structural Analogs

2-Bromo-5-methylpyridine (CAS: 3510-66-5) represents a simpler structural analog lacking the carboxylate functionality at the 4-position. This compound shares the core 2-bromopyridine structure and has found applications in the preparation of various heterocyclic compounds, including bipyridines and terpyridines . Its physical properties include:

PropertyValue
Molecular FormulaC₆H₆BrN
Molecular Weight172.02 g/mol
Melting Point41-43°C
Boiling Point95-96°C/12.5 mmHg
Physical StateWhite to light yellow crystalline solid

2-Bromo-5-methylpyridine's crystal structure shows planar molecules with weak tip-to-tail C3—H3···N1 interactions forming infinite chains along the crystallographic a-axis, a structural feature that may also be relevant to understanding the packing behavior of Methyl 2-bromo-5-methylpyridine-4-carboxylate .

Synthetic Applications of Related Compounds

Related bromopyridine derivatives have demonstrated significant synthetic utility. For instance, 2-Bromo-5-methylpyridine has been used as a starting reagent for the synthesis of:

  • 5,5′-dimethyl-2,2′-bipyridine

  • 5-methyl-2,2′:6′,2′′-terpyridine

  • 5-bromo-5′′-methyl-2,2′:6′,2′′-terpyridine

These applications highlight the value of bromopyridines as versatile building blocks in constructing more complex heterocyclic systems, particularly those with potential applications in coordination chemistry and materials science . By extension, Methyl 2-bromo-5-methylpyridine-4-carboxylate could find similar applications, with the additional carboxylate functionality providing opportunities for further structural elaboration.

Another related compound, 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS: 49669-14-9), demonstrates how protected carbonyl functionalities on bromopyridines can be utilized in organic synthesis . This structural motif appears in various synthetic strategies where sequential functionalization of the pyridine core is required.

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